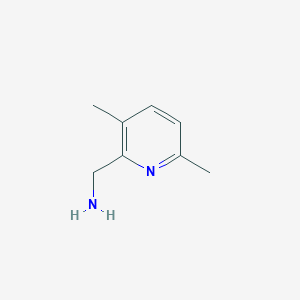

(3,6-Dimethylpyridin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dimethylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLVYCNSLQITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863548-40-7 | |

| Record name | (3,6-dimethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dimethylpyridin 2 Yl Methanamine

Direct Amination Approaches for (3,6-Dimethylpyridin-2-YL)methanamine

Direct amination strategies involve the direct introduction of an amino group onto a suitable precursor. One potential pathway is the amination of a pre-functionalized lutidine derivative. For instance, the copper-catalyzed amination of halopyridines with ammonia (B1221849) or protected amine equivalents presents a viable route. d-nb.info

A hypothetical direct amination approach for the synthesis of this compound could start from 2-bromo-3,6-dimethylpyridine. The reaction would involve a copper(I) catalyst, a suitable ligand, and an amino source.

Table 1: Hypothetical Conditions for Direct Amination

| Parameter | Condition |

| Starting Material | 2-Bromo-3,6-dimethylpyridine |

| Reagent | Aqueous Ammonia |

| Catalyst | Copper(I) Oxide (Cu₂O) |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) |

| Solvent | Ethylene (B1197577) Glycol |

| Temperature | 60-100 °C |

| Reaction Time | 4-16 hours |

This table represents a hypothetical reaction based on known copper-catalyzed amination methods for bromopyridines. d-nb.info

Another direct approach could involve the Chichibabin reaction, which is a classic method for the amination of pyridines using sodium amide. However, this method often requires harsh reaction conditions and can lead to a mixture of products. researchgate.net

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a widely employed and versatile method for the synthesis of amines. researchgate.net This strategy typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A primary route for synthesizing this compound via reductive amination starts with 3,6-dimethylpyridine-2-carbaldehyde. This aldehyde can be reacted with ammonia in the presence of a reducing agent to yield the target primary amine. nih.govorganic-chemistry.org

Table 2: Reductive Amination of 3,6-Dimethylpyridine-2-carbaldehyde

| Reducing Agent | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| H₂ | Cobalt (in situ from CoCl₂/NaBH₄) | Methanol (B129727) | 80 °C | 1-10 bar | High | nih.gov |

| H₂ | Iron (Fe/(N)SiC) | Water | 140 °C | 6.5 MPa | Good | d-nb.info |

| NaBH₃CN | - | Methanol | Room Temp | Ambient | Good | researchgate.net |

| α-picoline-borane | Acetic Acid (cat.) | Methanol/Water | Room Temp | Ambient | Good | bldpharm.com |

An alternative reductive amination pathway involves the catalytic hydrogenation of 3,6-dimethyl-2-cyanopyridine. The cyano group can be reduced to an aminomethyl group using various catalytic systems, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. doi.org

Asymmetric Synthesis Considerations for Enantiomerically Pure this compound

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry. Asymmetric synthesis of chiral this compound can be approached through the asymmetric reduction of a prochiral precursor, such as a ketimine.

The asymmetric hydrogenation of ketimines derived from a corresponding ketone is a powerful strategy. nih.gov For instance, a prochiral ketimine, formed from the reaction of a suitable ketone with ammonia, can be hydrogenated using a chiral catalyst to yield the enantiomerically enriched amine. Chiral catalysts based on transition metals like rhodium, iridium, or manganese complexed with chiral ligands are commonly employed. researchgate.netnih.govacs.org

Table 3: Chiral Catalysts for Asymmetric Ketimine Hydrogenation

| Metal | Chiral Ligand | Application | Reference |

| Manganese | Chiral Pincer Ligands | Asymmetric hydrogenation of dialkyl ketimines | nih.gov |

| Rhodium | Bis(oxazolinyl)pyridine (pybox) | Asymmetric hydrosilylation of ketones | acs.org |

| Iridium | Phosphine-oxazoline (PHOX) ligands | Enantioselective hydrogenation of various heterocycles | researchgate.net |

The enantiomeric excess (e.e.) of the final product is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and reaction time. Key parameters to consider include the choice of catalyst, solvent, temperature, pressure, and the nature of the reactants.

For reductive amination reactions, the choice of reducing agent and catalyst is critical. While powerful reducing agents like lithium aluminum hydride can be effective, milder and more selective reagents such as sodium borohydride (B1222165) derivatives or catalytic hydrogenation are often preferred for their functional group tolerance. researchgate.netbldpharm.com

In catalytic hydrogenations, the optimization of temperature and pressure is essential. For instance, in the reductive amination of aldehydes with ammonia using a cobalt catalyst, mild conditions of 80 °C and 1-10 bar of hydrogen pressure have been shown to be effective. nih.gov The solvent can also play a significant role, with polar solvents like methanol or water often being suitable for these transformations. d-nb.info

Table 4: Parameters for Optimization in Reductive Amination

| Parameter | Factors to Consider |

| Catalyst | Activity, selectivity, cost, and reusability (e.g., Co, Fe, Pd, Ni). d-nb.infonih.gov |

| Reducing Agent | Selectivity, safety, and cost (e.g., H₂, NaBH₄, NaBH₃CN). researchgate.netbldpharm.com |

| Solvent | Polarity, solubility of reactants, and environmental impact. |

| Temperature | Reaction rate vs. by-product formation. |

| Pressure (for H₂) | Catalyst activity and reaction rate. |

| pH | Formation of imine intermediate vs. catalyst stability. |

Derivatization Pathways from this compound Precursors

This compound serves as a valuable building block for the synthesis of more complex molecules. The primary amino group can be readily derivatized through various reactions to introduce diverse functionalities.

One common derivatization is N-acylation to form amides. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding N-acyl derivative. rsc.org For instance, N-acetyl-(3,6-dimethylpyridin-2-yl)methanamine can be synthesized by reacting the parent amine with acetic anhydride. Such derivatives can be characterized by techniques like NMR spectroscopy. mdpi.com

The amine can also undergo alkylation reactions to form secondary and tertiary amines. Furthermore, it can be used in the synthesis of various heterocyclic compounds, such as imidazo[1,5-a]pyridines, through condensation reactions with suitable partners. researchgate.net

Table 5: Common Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acyl chloride, Acetic anhydride | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Condensation | Dicarbonyl compound | Heterocycle (e.g., Imidazole) |

These derivatization pathways highlight the utility of this compound as a versatile intermediate in organic synthesis.

Coordination Chemistry of 3,6 Dimethylpyridin 2 Yl Methanamine

Ligand Design Principles and Structural Features of (3,6-Dimethylpyridin-2-YL)methanamine

The design of this compound as a ligand is predicated on the foundational structure of 2-picolylamine, featuring a pyridine (B92270) ring and an aminomethyl group. The strategic placement of methyl groups at the 3 and 6 positions of the pyridine ring introduces specific steric and electronic modifications that influence its coordination behavior.

This compound is a classic bidentate ligand. It forms a stable five-membered chelate ring upon coordination to a metal center through two donor atoms:

The sp²-hybridized nitrogen atom of the pyridine ring.

The sp³-hybridized nitrogen atom of the aminomethyl group.

This bidentate N,N'-donor set is characteristic of picolylamine-type ligands, which are known to form stable complexes with a wide range of transition metals. nih.govinorgchemres.org The combination of a sigma-donating amine and a pi-accepting pyridine ring allows for a versatile interaction with metal d-orbitals.

The two methyl groups on the pyridine ring of this compound exert significant steric and electronic effects that distinguish it from the parent 2-picolylamine.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, enhancing the sigma-donating ability of the pyridyl nitrogen. This can lead to stronger metal-ligand bonds compared to unsubstituted picolylamine.

| Feature | Parent 2-Picolylamine | This compound |

| Denticity | Bidentate | Bidentate |

| Donor Atoms | Pyridyl-N, Amino-N | Pyridyl-N, Amino-N |

| Electronic Nature | Neutral | More electron-rich pyridine ring |

| Steric Hindrance | Low | High (due to 6-methyl group) |

Synthesis and Characterization of Metal Complexes with this compound

While specific literature on the synthesis of metal complexes with this compound is scarce, general synthetic routes for picolylamine-type complexes are well-established. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Based on the known coordination chemistry of related ligands, this compound is expected to form stable complexes with a variety of transition metals. scispace.comresearchgate.netnih.gov

Fe, Co, Ni, Cu, Zn: These first-row transition metals readily form complexes with picolylamine ligands. The resulting complexes are often mononuclear, with stoichiometries of [ML₂]²⁺ or [ML₃]²⁺, depending on the metal ion and reaction conditions. For instance, nickel(II) is known to form pseudo-octahedral complexes with two picolylamine ligands and two solvent molecules, [Ni(pic)₂(H₂O)₂]²⁺. inorgchemres.org

Ru: Ruthenium forms a wide array of stable complexes with pyridyl-containing ligands. It is anticipated that this compound would form well-defined ruthenium(II) and ruthenium(III) complexes. mdpi.com

Pt: Platinum(II), with its preference for square planar geometry, is expected to form complexes of the type [PtL₂]²⁺ or [PtLCl₂]. The steric bulk of the 6-methyl group in this compound would likely play a significant role in the stability and reactivity of such complexes.

The steric hindrance from the 6-methyl group is a key factor in determining the coordination geometry of metal complexes with this compound. While octahedral and square planar geometries are common for picolylamine complexes, the increased steric bulk may lead to more distorted structures. wikipedia.orglibretexts.org For example, in a hypothetical [M(L)₃]²⁺ complex, significant ligand-ligand repulsion would be expected. This could favor the formation of five-coordinate trigonal bipyramidal or square pyramidal geometries, or even prevent the coordination of a third ligand altogether.

In the case of palladium(II), which commonly forms square planar complexes, the steric clash between the 6-methyl groups of two coordinating ligands could lead to a twisting of the pyridine rings out of the coordination plane. nih.gov

Expected Coordination Geometries:

| Metal Ion | Likely Geometries | Notes |

| Fe(II/III), Co(II/III), Ni(II), Ru(II/III) | Octahedral (distorted), Trigonal Bipyramidal | Steric hindrance may favor lower coordination numbers or distorted geometries. |

| Cu(II) | Square Pyramidal, Distorted Octahedral | Subject to Jahn-Teller distortion. |

| Zn(II) | Tetrahedral, Octahedral | Flexible coordination geometry. |

| Pt(II), Pd(II) | Square Planar (distorted) | Steric clashes may cause significant distortion from ideal geometry. |

The electronic properties of transition metal complexes are dictated by the ligand field splitting of the metal d-orbitals. This compound, as a bidentate N,N'-donor ligand, is expected to be a relatively strong field ligand, similar to bipyridine and other picolylamines.

The electron-donating methyl groups on the pyridine ring increase its basicity, which in turn enhances the ligand field strength. This would result in a larger d-orbital splitting (10Dq) compared to complexes of the unsubstituted 2-picolylamine. A larger 10Dq value would favor low-spin electronic configurations for d⁴-d⁷ metal ions and would shift d-d electronic transitions to higher energies (i.e., shorter wavelengths) in the UV-Vis spectrum.

The steric crowding caused by the 6-methyl group can also influence the electronic properties by forcing a distortion from ideal geometries. This can lead to a removal of orbital degeneracy and the appearance of additional, lower-energy d-d transitions in the electronic spectrum.

Chelate Ring Formation and Stability in this compound Coordination Compounds

The formation of a chelate ring is a defining feature of the coordination of this compound to a metal center. This process involves the simultaneous coordination of the pyridyl nitrogen and the nitrogen of the aminomethyl group to the same metal ion, resulting in a thermodynamically favorable five-membered ring. This chelate effect significantly enhances the stability of the resulting complex compared to coordination with two analogous monodentate ligands.

The stability of these coordination compounds is quantified by their stability constants (log K or log β). While specific, experimentally determined stability constants for this compound complexes are not extensively documented in publicly available literature, the stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The enhanced stability of copper(II) complexes is a well-established phenomenon. The stability of these complexes is also influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands in the coordination sphere.

For illustrative purposes, the table below presents typical stability constants for related bidentate N,N'-donor ligands with various metal ions. It is anticipated that complexes of this compound would exhibit similar trends.

| Metal Ion | Analogous Ligand System | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |

| Cu(II) | Ethylenediamine | log K₁ = 10.7, log K₂ = 9.3 | log β₂ = 20.0 |

| Ni(II) | Ethylenediamine | log K₁ = 7.5, log K₂ = 6.3 | log β₂ = 13.8 |

| Co(II) | Ethylenediamine | log K₁ = 5.9, log K₂ = 4.8 | log β₂ = 10.7 |

| Zn(II) | 2-(Aminomethyl)pyridine | log K₁ = 5.8 | - |

| Fe(II) | 2,2'-Bipyridine | log K₁ = 4.2 | - |

Note: This data is for analogous ligand systems and is intended to be illustrative of the general trends in stability for complexes of this compound.

Reactivity and Transformations within Coordination Spheres of this compound Complexes

The coordination of this compound to a metal center can modify the reactivity of both the ligand and the metal ion. The coordination sphere becomes a hub for a variety of chemical transformations.

Ligand-Centered Reactivity: The aminomethyl group of the coordinated ligand can undergo reactions such as deprotonation, particularly when coordinated to a highly charged metal ion. The pyridyl ring can also be subject to electronic effects from the metal center, potentially influencing its susceptibility to electrophilic or nucleophilic attack, although such reactions are less common.

Metal-Centered Reactivity: A common reaction involving metal complexes is ligand exchange or substitution, where the this compound ligand or other co-ligands are replaced by different ligands. wordpress.com The kinetics and thermodynamics of these reactions are dependent on the metal ion, the incoming ligand, and the solvent. For instance, in an aqueous solution, coordinated water molecules can be readily substituted by the bidentate pyridyl-amine ligand.

Transformations within the Coordination Sphere: The metal complexes of this compound can also participate in various transformations, including:

Redox Reactions: The metal center can undergo changes in its oxidation state. For example, cobalt(II) complexes can be oxidized to cobalt(III) in the presence of an oxidizing agent. rsc.org The redox potential of the metal is significantly influenced by the coordination environment provided by the ligand.

Catalysis: Pyridyl-amine complexes of transition metals are known to be active catalysts in a range of organic transformations. While specific catalytic applications of this compound complexes are not widely reported, analogous systems are used in reactions like polymerization, hydrogenation, and cross-coupling reactions. researchgate.netmdpi.commdpi.com The steric and electronic properties imparted by the dimethyl-substituted pyridine ring can influence the selectivity and activity of the catalytic center.

The table below summarizes potential reactivity and transformations for complexes of this compound based on the behavior of analogous coordination compounds.

| Reaction Type | Description | Example from Analogous Systems |

| Ligand Exchange | Replacement of a ligand in the coordination sphere. | [Co(H₂O)₆]²⁺ + 2(en) ⇌ [Co(en)₂]²⁺ + 6H₂O |

| Oxidation of Metal | Increase in the oxidation state of the central metal ion. | Oxidation of Co(II) to Co(III) in ammine complexes. |

| Catalytic Polymerization | Use of the complex to catalyze the formation of polymers. | Amine-pyridine nickel complexes for ethylene (B1197577) polymerization. mdpi.com |

| Catalytic Cycloaddition | Formation of cyclic compounds catalyzed by the complex. | Rhodium-catalyzed [6+2] cycloaddition reactions. researchgate.net |

Note: The examples provided are from analogous systems and illustrate the types of reactivity that could be expected for complexes of this compound.

Catalytic Applications of 3,6 Dimethylpyridin 2 Yl Methanamine Based Complexes

Homogeneous Catalysis Mediated by (3,6-Dimethylpyridin-2-YL)methanamine Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. bldpharm.com The performance of a metal catalyst is intricately linked to the electronic and steric properties of its coordinating ligands. Pyridine-based ligands are widely used due to their strong coordination to metal centers and the tunability of their structure.

Oxidation and Hydrogenation Reactions Catalyzed by this compound Complexes

Oxidation Reactions: Metal complexes are potent catalysts for a variety of oxidation reactions. researchgate.net For instance, iron complexes supported by tetradentate aminopyridine ligands have been investigated for their ability to activate hydrogen peroxide for hydroxylation reactions. mdpi.com The specific ligand architecture influences the mechanism and outcome of these oxidations. While no studies currently employ this compound in this context, its bidentate N,N-donor nature could potentially support metals like iron or copper in catalytic oxidations.

Hydrogenation Reactions: Catalytic hydrogenation is a fundamental process in both laboratory and industrial settings for the reduction of unsaturated bonds. tcichemicals.com Transition metal complexes, particularly those of ruthenium and rhodium, are effective for the hydrogenation of various functional groups. tcichemicals.commdpi.com The ligand plays a crucial role in activating dihydrogen and facilitating its transfer to a substrate. Although there is no specific data on this compound in hydrogenation catalysis, related pincer-type pyridine-based ligands have been successfully used in the hydrogenation of nitriles and imines. mdpi.com

Reductive Cross-Electrophile Coupling Reactions Utilizing this compound Ligands

Reductive cross-electrophile coupling has emerged as a powerful method for carbon-carbon bond formation, avoiding the need for pre-formed organometallic reagents. researchgate.net These reactions are typically catalyzed by nickel or palladium complexes, with the ligand influencing the catalytic cycle's efficiency. nih.govudel.edu For example, nickel-catalyzed reductive couplings of alkylpyridinium salts with aryl halides have been developed. chemrxiv.org While specific applications of this compound in this area are not documented, its structural motifs are present in more complex ligands used in such transformations.

Transfer Hydrogenation of Organic Substrates with this compound Catalysts

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing organic molecules as hydrogen donors. nih.gov Ruthenium and iridium complexes are often used as catalysts in these reactions. nih.govnih.gov The ligand framework is critical for the catalytic activity. For example, ruthenium complexes with sulfonamido ethyleneamine ligands have been shown to catalyze the transfer hydrogenation of ketones. nih.gov The potential of this compound as a ligand in this field remains to be explored.

Polymerization Catalysis with this compound-Derived Systems

The synthesis of polymers with controlled architectures and functionalities is a major focus of modern polymer chemistry. The choice of the ligand in metal-catalyzed polymerization reactions is critical for controlling the polymerization process and the properties of the resulting polymer.

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled/living radical polymerization, allowing for the synthesis of well-defined polymers. cmu.educmu.edu Copper complexes with nitrogen-based ligands are the most common catalysts for ATRP. Multidentate amine ligands, such as pentamethyldiethylenetriamine (PMDETA), have proven to be effective alternatives to traditional bipyridine ligands. cmu.edu Photomediated ATRP has also been successfully conducted using a copper catalyst supported by tris(2-pyridylmethyl)amine (B178826) (TPMA). nih.gov Given the prevalence of nitrogen-based ligands in ATRP, this compound could potentially serve as a ligand in this type of polymerization, although no such studies have been reported.

Water Splitting and Other Energy-Related Catalysis with this compound Complexes

While research exists for broader categories of pyridine-based ligands and their metal complexes in catalysis, the explicit focus on "this compound" as the central subject of a detailed scientific article cannot be fulfilled based on current scientific publications. The creation of the requested content would require speculation and extrapolation from related but distinct chemical systems, which would not adhere to the standards of scientific accuracy and would violate the strict constraints of the request to focus solely on the specified compound.

Further research by the scientific community would be required to elucidate the specific catalytic properties of this compound before a detailed article on its applications can be written.

Advanced Spectroscopic and Analytical Methodologies in 3,6 Dimethylpyridin 2 Yl Methanamine Research

X-ray Crystallography for Structural Elucidation of (3,6-Dimethylpyridin-2-YL)methanamine Complexes

While specific crystallographic data for complexes of this compound are not widely available in the surveyed literature, studies on structurally related 2-pyridyl ligands offer valuable insights. For instance, the coordination of substituted pyridine (B92270) ligands to metal centers like palladium(II) and copper(II) has been extensively studied, revealing a variety of coordination modes and geometries. nih.govrsc.org It is anticipated that this compound would act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring.

The solid-state structure of a hypothetical transition metal complex, such as [M(L)Cl₂] (where L = this compound), would likely exhibit a distorted tetrahedral or square planar geometry depending on the metal ion. The methyl substituents on the pyridine ring at the 3- and 6-positions would influence the steric environment around the metal center, potentially affecting the packing of the molecules in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for a [Cu(this compound)Cl₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 975 |

| Z | 4 |

| Cu-N(pyridine) (Å) | 2.02 |

| Cu-N(amine) (Å) | 2.05 |

| Cu-Cl (Å) | 2.25, 2.28 |

| N(pyridine)-Cu-N(amine) (°) | 82.5 |

Note: This data is hypothetical and based on typical values for similar copper(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound and its derivatives. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl and aminomethyl protons. Upon coordination to a diamagnetic metal center, shifts in the proton resonances, particularly those of the pyridine ring and the aminomethyl group, would be observed, confirming complex formation. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra of more complex derivatives or coordination compounds.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| H-4 | ~7.3 |

| H-5 | ~6.9 |

| CH₂ | ~3.9 |

| CH₃ (C6) | ~2.5 |

| CH₃ (C3) | ~2.4 |

| NH₂ | ~1.8 (broad) |

Note: These are estimated values based on similar pyridine derivatives.

Dynamic NMR (DNMR) spectroscopy is utilized to study chemical exchange processes that occur on the NMR timescale. For complexes of this compound, DNMR could be used to investigate phenomena such as ligand exchange, conformational changes within the chelate ring, or restricted rotation around single bonds. While specific DNMR studies on this compound are not prevalent, research on other substituted pyridine complexes has demonstrated the utility of this technique in understanding fluxional behavior in solution.

For example, variable temperature NMR studies could reveal the coalescence of signals, allowing for the determination of the energy barriers associated with specific dynamic processes. This information is crucial for understanding the stability and reactivity of these complexes in solution.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Product Identification in this compound Research

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of reaction products and intermediates in research involving this compound.

In the context of synthesizing new derivatives or metal complexes, HRMS would be used to confirm the identity of the target molecules by matching the experimental mass to the calculated exact mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. For pyridine derivatives, common fragmentation pathways include the loss of small molecules or radicals from the substituent groups. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Properties of this compound Complexes

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of molecules. fiveable.menumberanalytics.comdalalinstitute.com For transition metal complexes of this compound, UV-Vis spectroscopy can provide information about d-d electronic transitions within the metal center and charge-transfer transitions between the metal and the ligand.

The positions and intensities of these absorption bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry. For instance, a hypothetical copper(II) complex would be expected to exhibit weak d-d transitions in the visible region, giving the complex its characteristic color. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are typically more intense and occur in the UV or near-UV region.

Table 3: Representative Electronic Absorption Data for a First-Row Transition Metal Complex of this compound

| Metal Ion | Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Cu(II) | d-d | ~650 | ~50 |

| Ni(II) | d-d | ~580 | ~10 |

| Co(II) | d-d | ~520 | ~20 |

| LMCT | ~310 | ~5000 |

Note: This data is illustrative and based on general observations for similar complexes. researchgate.net

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior of this compound-Based Catalysts

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of metal complexes. nih.gov For catalysts based on this compound, CV can be used to determine the reduction and oxidation potentials of the metal center. This information is critical for understanding the catalytic mechanism, especially for reactions that involve changes in the metal's oxidation state.

Studies on related pyridine-based complexes have shown that the electronic properties of the ligand, influenced by substituents, can significantly impact the redox potentials of the metal center. fiveable.me The electron-donating methyl groups on the pyridine ring of this compound are expected to make the metal center more electron-rich, potentially shifting its redox potentials to more negative values compared to complexes with unsubstituted pyridine ligands. The reversibility of the redox processes observed in the cyclic voltammogram can also provide insights into the stability of the different oxidation states of the catalyst.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Size Exclusion Chromatography) for Purity and Polymer Analysis in this compound Research

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for assessing its purity and for characterizing polymers derived from it. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination, while Size Exclusion Chromatography (SEC) is crucial for the analysis of polymers where this compound is a monomeric unit.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the purity of this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent).

Research Findings:

While specific studies on this compound are not extensively detailed in public literature, methods for analyzing related pyridine derivatives can be adapted. For instance, reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyridine compounds. helixchrom.comptfarm.pl A typical setup would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ptfarm.plresearchgate.net The pH of the aqueous phase is a critical parameter to control the retention of the basic pyridine moiety. helixchrom.com

For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from any potential impurities, which might include starting materials, by-products of synthesis, or degradation products. UV detection is typically used, with the wavelength set to a maximum absorbance of the pyridine ring, often around 260 nm. shimadzu.com

Method validation is a critical aspect of using HPLC for purity analysis. This involves establishing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible. ptfarm.pl For example, a study on a related pyridine derivative demonstrated a linear relationship between concentration and peak area over a specific range, with high precision (low relative standard deviation for replicate injections) and accuracy (high recovery of a spiked standard). ptfarm.pl

Below is a hypothetical, yet representative, data table for the purity analysis of a this compound sample using a validated HPLC method.

Table 1: HPLC Purity Analysis of this compound

| Compound | Retention Time (min) | Area (%) | Purity (%) |

|---|---|---|---|

| This compound | 5.8 | 99.5 | 99.5 |

| Impurity A | 4.2 | 0.2 | - |

| Impurity B | 7.1 | 0.3 | - |

When this compound is used as a monomer or a functional component in polymerization reactions, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymers. lcms.czspecificpolymers.com SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. scholaris.ca

Research Findings:

The analysis of polymers containing pyridine units often requires careful selection of the mobile phase and column to prevent interactions between the basic pyridine groups and the stationary phase material, which can lead to peak tailing and inaccurate molecular weight determination. researchgate.net Often, an organic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with an added salt like lithium bromide is used to suppress these interactions. warwick.ac.uk

SEC is used to determine the molecular weight distribution of a polymer, which includes the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). specificpolymers.com A low PDI (close to 1.0) indicates a more uniform polymer chain length. This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer. lcms.cz

For polymers derived from this compound, a typical SEC analysis would involve dissolving the polymer in a suitable solvent and injecting it into an SEC system equipped with a series of columns with different pore sizes to cover a broad molecular weight range. The system would be calibrated with polymer standards of known molecular weight, such as polystyrene or polymethyl methacrylate. specificpolymers.com Detectors commonly used include a refractive index (RI) detector, a UV detector (to which the pyridine ring would be sensitive), and a light scattering detector for absolute molecular weight determination. warwick.ac.uk

The following interactive table presents plausible SEC data for a hypothetical polymer synthesized using this compound.

Table 2: SEC Analysis of a Polymer Derived from this compound

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Polymer Batch 1 | 25,000 | 37,500 | 1.5 |

| Polymer Batch 2 | 28,000 | 40,600 | 1.45 |

| Polymer Batch 3 | 24,500 | 38,000 | 1.55 |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for (3,6-Dimethylpyridin-2-YL)methanamine and its Advanced Derivatives

While the parent compound is commercially available, future research should focus on developing more efficient, scalable, and versatile synthetic pathways. bldpharm.com Current strategies for synthesizing functionalized pyridine (B92270) derivatives often involve multi-step processes or require harsh conditions. researchgate.netorgsyn.org Research into novel synthetic routes could unlock access to a wider array of derivatives with tailored properties.

Future efforts could adapt modern synthetic methodologies to this specific scaffold. For instance, transition-metal-catalyzed cross-coupling and cyclization reactions, which have proven effective for other pyridine systems, could be explored. researchgate.net The development of one-pot synthesis protocols, such as the Chichibabin reaction or Kröhnke-type reactions under modified conditions, could provide efficient access to complex derivatives starting from simpler precursors. researchgate.net Furthermore, exploring greener synthetic approaches, such as mechanochemical reactions or those using nanoparticle catalysts, could reduce solvent use and reaction times, aligning with sustainable chemistry principles. frontiersin.orgmdpi.com

Advanced derivatives could be designed by modifying the aminomethyl group or by introducing additional functional groups onto the pyridine ring. For example, the synthesis of N-aryl or N-alkyl derivatives via methods like the Buchwald-Hartwig amination could be investigated to create ligands with different coordination properties. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidine-based structures, which have shown significant biological activity, could be attempted using this compound as a key building block. semanticscholar.org

| Potential Synthetic Strategy | Description | Potential Advantages | Relevant Precedent |

| Modified Hantzsch Synthesis | A one-pot condensation reaction involving an aldehyde, a β-ketoester, and ammonia (B1221849), adapted for producing the specific substitution pattern. | High efficiency, access to a wide range of analogs by varying starting materials. | General pyridine synthesis. orgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Using reactions like Suzuki or Buchwald-Hartwig to introduce aryl or other functional groups onto a pre-functionalized pyridine core. | High functional group tolerance, precise control over substitution. | Synthesis of N-arylpyrimidin-2-amines and 6-aryl dopamine (B1211576) derivatives. mdpi.commdpi.com |

| Catalyst-Free Annulation | Cyclocondensation reactions of appropriate precursors, avoiding the need for metal catalysts. | Cost-effective, reduced metal contamination in products. | Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. nih.gov |

| Nanoparticle-Catalyzed Synthesis | Employing catalysts like magnesium oxide (MgO) nanoparticles to accelerate the reaction and improve yields. | Increased efficiency, shorter reaction times, catalyst reusability. | MgO NP-catalyzed synthesis of amide derivatives. frontiersin.org |

Exploration of New Metal-Ligand Architectures with this compound

The bidentate N,N-donor set of this compound makes it an excellent candidate for coordinating with a wide variety of metal ions. nih.gov Future research should systematically explore its coordination chemistry with transition metals, lanthanides, and main group elements. The steric hindrance provided by the two methyl groups can be expected to influence the resulting coordination geometry, potentially leading to unique metal-ligand architectures with novel physical and chemical properties.

Investigations could focus on synthesizing and crystallographically characterizing complexes with first-row transition metals such as copper(II), nickel(II), and cobalt(II), which are known to form interesting structures with pyridine-based ligands. nih.govnih.gov The exploration of its complexes with platinum group metals (e.g., palladium, platinum, rhenium) is also a promising avenue, given the importance of such complexes in catalysis and medicine. nih.govresearchgate.net The ligand's architecture could be compared with other well-studied pyridyl ligands to understand how the dimethyl substitution pattern affects complex stability, electronic structure, and reactivity. nih.gov Additionally, forming complexes with organotellurium ligands or incorporating the pyridine moiety into larger pincer-type frameworks could yield materials with unique catalytic or anticancer properties. rsc.org

Development of Advanced Catalytic Systems Based on this compound

A significant area for future research is the application of metal complexes derived from this compound in homogeneous and heterogeneous catalysis. Pyridine-containing ligands are integral to many successful catalytic systems. researchgate.net

Palladium complexes of this ligand could be investigated for their efficacy in C-C cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. rsc.orgmdpi.com The ligand's electronic and steric properties could enhance catalyst stability and selectivity. Immobilizing these palladium complexes on solid supports, such as mesoporous silica, could lead to robust, recyclable heterogeneous catalysts. mdpi.com Furthermore, cobalt-based catalysts featuring this ligand could be explored for selective hydrogenation reactions, an area where Co-catalysts have shown promise. mdpi.com The synthesis of rhodium or iridium complexes could also be targeted for applications in asymmetric hydrogenation, a key transformation in the synthesis of chiral molecules.

| Potential Catalytic Application | Metal Center | Proposed Role of the Ligand | Relevant Precedent |

| C-C Cross-Coupling (e.g., Suzuki) | Palladium (Pd) | Stabilizes the active Pd(0)/Pd(II) species; steric bulk may influence selectivity. | Use of Sphos in Suzuki coupling; Pd-grafted porous materials. mdpi.commdpi.com |

| Selective Hydrogenation | Cobalt (Co) | Modulates the electronic properties of the metal center to achieve selective reduction of specific functional groups. | Co-based catalysts for hydrogenation of α,β-unsaturated aldehydes. mdpi.com |

| Oxidation Reactions | Rhenium (Re), Manganese (Mn) | Forms stable organometallic complexes that can act as catalysts for processes like alcohol oxidation or epoxidation. researchgate.netrsc.orgresearchgate.net | |

| Nitrophenol Reduction | Various (e.g., Pd, Au) | Facilitates electron transfer and stabilizes metal nanoparticles used in the reduction of environmental pollutants. | Application of organotellurium ligand complexes. rsc.org |

Emerging Applications of this compound in Niche Materials Science Fields

The unique structure of this compound and its potential metal complexes opens doors to applications in specialized areas of materials science. Research could be directed towards synthesizing functional materials where the ligand or its complexes form the core structural or functional unit.

One unexplored avenue is the use of this ligand in the construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers. The bidentate nature of the ligand, combined with the potential for further functionalization, could lead to porous materials with applications in gas storage, separation, or heterogeneous catalysis. Another area of interest is the development of luminescent materials. Complexes with metals like copper(I), silver(I), or certain lanthanides could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in sensors, bio-imaging, or organic light-emitting diodes (OLEDs). mdpi.com For instance, incorporating the ligand into larger structures like perylenediimides has been shown to produce metal complexes with enhanced cytotoxic activity and potential for cellular imaging. mdpi.com

Integration of this compound Research with Advanced Characterization Tools and Data Science Approaches

To accelerate the discovery and optimization of materials based on this compound, future research must integrate modern analytical and computational techniques. Advanced spectroscopic methods, such as 2D NMR and detailed mass spectrometry, will be crucial for confirming the structures of novel derivatives and complexes. frontiersin.orgnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), should be employed to predict the geometric and electronic structures of new metal complexes, rationalize their spectroscopic properties, and model reaction mechanisms for catalytic cycles. researchgate.net These computational studies can guide synthetic efforts by identifying the most promising metal-ligand combinations and predicting their potential efficacy before undertaking extensive lab work. Data science approaches could be used to analyze structure-activity relationships across a library of synthesized derivatives, helping to identify key structural features that govern performance in catalytic or materials applications. semanticscholar.org This synergy between synthesis, advanced characterization, and computational modeling will be essential for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing (3,6-Dimethylpyridin-2-YL)methanamine with high purity?

The synthesis of this compound typically involves multi-step reactions, such as alkylation or amination of pre-functionalized pyridine derivatives. Key parameters include:

- Temperature control : Maintaining 60–80°C to avoid side reactions like over-alkylation .

- pH adjustment : Using buffered conditions (pH 6–7) to stabilize the amine group during reactions .

- Purification : Column chromatography with a polar stationary phase (e.g., silica gel) and a solvent gradient (hexane/ethyl acetate) to isolate the product . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming structural integrity .

Q. What spectroscopic and computational data are critical for confirming the structure of this compound?

- 1H and 13C NMR : Key peaks include the methyl groups (δ ~2.3 ppm for CH3) and the methanamine proton (δ ~3.8 ppm, broad singlet) .

- Mass spectrometry : A molecular ion peak at m/z 136.1 (C8H12N2+) confirms the molecular formula .

- InChI Key : Use computational tools like PubChem’s structure generator to validate stereochemical and electronic properties .

Advanced Research Questions

Q. How can researchers systematically investigate the impact of substituent positions (e.g., 3,6-dimethyl vs. 5,6-dimethyl isomers) on biological activity?

A comparative approach is recommended:

- Synthesize analogs : Prepare positional isomers (e.g., 5,6-dimethyl variant) and derivatives with varying steric bulk (e.g., pivalamide groups) .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. For example, compare IC50 values to quantify potency differences .

- Computational modeling : Perform docking studies to analyze how substituent positions affect binding affinity to active sites (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in reported reactivity data, such as unexpected stability or side reactions?

Contradictions often arise from steric or electronic factors:

- Steric analysis : Use X-ray crystallography or density functional theory (DFT) to assess spatial hindrance from the 3,6-dimethyl groups, which may slow nucleophilic attacks .

- Electronic effects : Measure Hammett constants (σ) for substituents to predict electron-withdrawing/donating impacts on reaction rates .

- Controlled experiments : Repeat reactions under inert atmospheres (e.g., N2) to rule out oxidation or hydrolysis artifacts .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

- Functional group addition : Introduce sulfonamide or acyl groups via nucleophilic substitution to improve water solubility .

- Metal coordination : Explore complexation with transition metals (e.g., Cu(II)) to modulate bioavailability and target selectivity .

- Prodrug design : Convert the amine to a carbamate or phosphate ester for controlled release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.